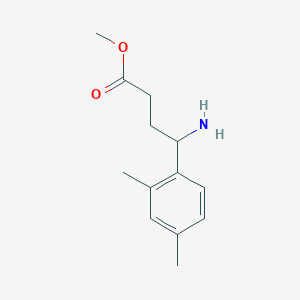
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of butanoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate typically involves the esterification of 4-amino-4-(2,4-dimethylphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate
- Methyl 4-amino-3-(2,4-dimethylphenyl)butanoate
- Benzenebutanoic acid, 4-amino-, methyl ester
Uniqueness
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Biological Activity
Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amino acid derivative. Its structure includes an amino group, a methyl ester, and a dimethyl-substituted phenyl group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological interactions.
The mechanism of action for this compound involves several biochemical pathways:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.
- Ester Hydrolysis : The ester group can hydrolyze to release the active acid form, which may interact with specific enzymatic targets.
- Modulation of Biochemical Pathways : These interactions can modulate various cellular processes, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
A notable study investigated the compound's effects on breast cancer cells (MDA-MB-231). It was found that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models. In tests conducted on Kunming mice at doses up to 2000 mg/kg, no significant adverse effects were observed . This safety profile is crucial for its consideration in drug development.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-amino-4-(2,4-dimethylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3 |
InChI Key |
NOEOLPTZADRHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















